molecular formula C10H6BrClO2S B2933892 6-Bromonaphthalene-2-sulfonyl Chloride CAS No. 50637-98-4

6-Bromonaphthalene-2-sulfonyl Chloride

Cat. No.: B2933892
CAS No.: 50637-98-4
M. Wt: 305.57
InChI Key: RDKORFDRILIBOL-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-2-sulfonyl Chloride is a chemical compound with the molecular formula C10H6BrClO2S and a molecular weight of 305.58 g/mol . It is a brominated derivative of naphthalene sulfonyl chloride and is widely used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-2-sulfonyl Chloride typically involves the bromination of naphthalene followed by sulfonylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromonaphthalene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromonaphthalene-2-sulfonyl Chloride is a versatile compound with numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromonaphthalene-2-sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    Naphthalene-2-sulfonyl Chloride: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    6-Chloronaphthalene-2-sulfonyl Chloride: Similar structure but with a chlorine substituent instead of bromine, leading to different reactivity and applications.

    6-Iodonaphthalene-2-sulfonyl Chloride:

Uniqueness: 6-Bromonaphthalene-2-sulfonyl Chloride is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

6-bromonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKORFDRILIBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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